

Application Note: Mass Spectrometry

Characterization of Synthetic Tetrapeptide-1

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Compound of Interest

Compound Name: Tetrapeptide-1

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Abstract

This document provides a detailed protocol for the characterization of synthetic **Tetrapeptide-1** (Leu-Pro-Thr-Val) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methods outlined herein are essential for confirming the identity, purity, and sequence of the synthesized peptide, crucial steps in research, quality control, and drug development. This guide includes protocols for sample preparation, LC-MS/MS analysis, and data interpretation, supplemented with theoretical fragmentation data and workflow diagrams.

Introduction

Tetrapeptide-1 is a synthetic peptide with the amino acid sequence L-Leucyl-L-prolyl-L-threonyl-L-valine.[1] It has gained interest in various research and cosmetic applications for its potential biological activities.[1] Accurate and comprehensive characterization of synthetic peptides is critical to ensure the correct sequence and the absence of impurities, which could impact experimental outcomes and product safety. Mass spectrometry, particularly LC-MS/MS with electrospray ionization (ESI), is a powerful analytical technique for the definitive identification and sequencing of peptides.[2][3] This application note details the methodology for the successful characterization of **Tetrapeptide-1**.

Physicochemical Properties of Tetrapeptide-1

Property	Value	Reference
Amino Acid Sequence	Leu-Pro-Thr-Val (LPTV)	[1]
Molecular Formula	C ₂₀ H ₃₆ N ₄ O ₆	[1][4]
Average Molecular Weight	428.52 g/mol	[1]
Monoisotopic Molecular Weight	428.2635 g/mol	[4]

Experimental Protocols

Sample Preparation

- **Stock Solution Preparation:** Accurately weigh 1 mg of lyophilized synthetic **Tetrapeptide-1** and dissolve it in 1 mL of HPLC-grade water to create a 1 mg/mL stock solution.
- **Working Solution Preparation:** Dilute the stock solution with a mixture of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 10 pmol/μL. This concentration is suitable for direct infusion or LC-MS analysis.

Liquid Chromatography (LC)

- **Column:** C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
- **Mobile Phase A:** 0.1% Formic Acid in Water.
- **Mobile Phase B:** 0.1% Formic Acid in Acetonitrile.
- **Gradient:**
 - 0-2 min: 5% B
 - 2-15 min: 5-40% B
 - 15-16 min: 40-90% B
 - 16-18 min: 90% B

- 18-18.1 min: 90-5% B
- 18.1-25 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.

Mass Spectrometry (MS)

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.
- MS1 Scan Range: m/z 100-1000.
- Data Acquisition Mode: Data-Dependent Acquisition (DDA). The most intense precursor ions from the MS1 scan are selected for fragmentation.
- Precursor Ion Selection: Isolate the $[M+H]^+$ ion of **Tetrapeptide-1** (expected m/z \approx 429.27).
- Fragmentation Method: Collision-Induced Dissociation (CID).
- Collision Energy: Use a collision energy ramp (e.g., 20-40 eV) to generate a rich fragmentation spectrum.
- MS/MS Scan Range: m/z 50-500.

Data Presentation

Predicted Precursor Ion

Ion	Formula	Calculated m/z
$[M+H]^+$	$[C_{20}H_{37}N_4O_6]^+$	429.2708

Theoretical Fragmentation of Tetrapeptide-1 (Leu-Pro-Thr-Val)

Collision-Induced Dissociation (CID) of peptides typically results in the cleavage of the amide bonds along the peptide backbone, generating b- and y-type fragment ions. The theoretical monoisotopic m/z values for the singly charged b- and y-ions of **Tetrapeptide-1** are presented below.

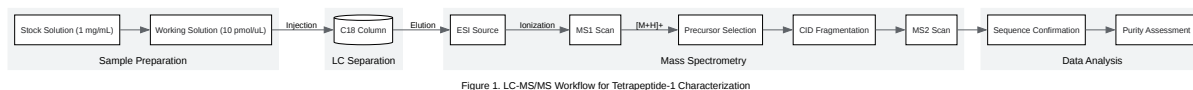
Fragment Ion	Sequence	Formula	Calculated m/z
b1	L	C ₆ H ₁₂ NO	114.0913
b2	LP	C ₁₁ H ₁₉ N ₂ O ₂	211.1441
b3	LPT	C ₁₅ H ₂₆ N ₃ O ₄	312.1867
y1	V	C ₅ H ₁₂ NO ₂	118.0863
y2	TV	C ₉ H ₁₉ N ₂ O ₄	219.1339
y3	PTV	C ₁₄ H ₂₆ N ₃ O ₅	316.1867

Calculations are based on monoisotopic masses of the amino acid residues and include the addition of a proton for the charge.

Data Analysis and Interpretation

- Precursor Ion Identification:** In the MS1 spectrum, identify the peak corresponding to the protonated molecule of **Tetrapeptide-1**, [M+H]⁺, at an m/z of approximately 429.27.
- Fragmentation Spectrum Analysis:** Analyze the MS/MS spectrum obtained from the fragmentation of the precursor ion.
- Sequence Confirmation:** Identify the series of b- and y-ions. The mass difference between consecutive b-ions or y-ions corresponds to the mass of a specific amino acid residue, allowing for the confirmation of the peptide sequence. For example, the mass difference between the b2 and b1 ions should correspond to the mass of a Proline residue.

Visualizations



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Caption: Workflow for **Tetrapeptide-1** Characterization.

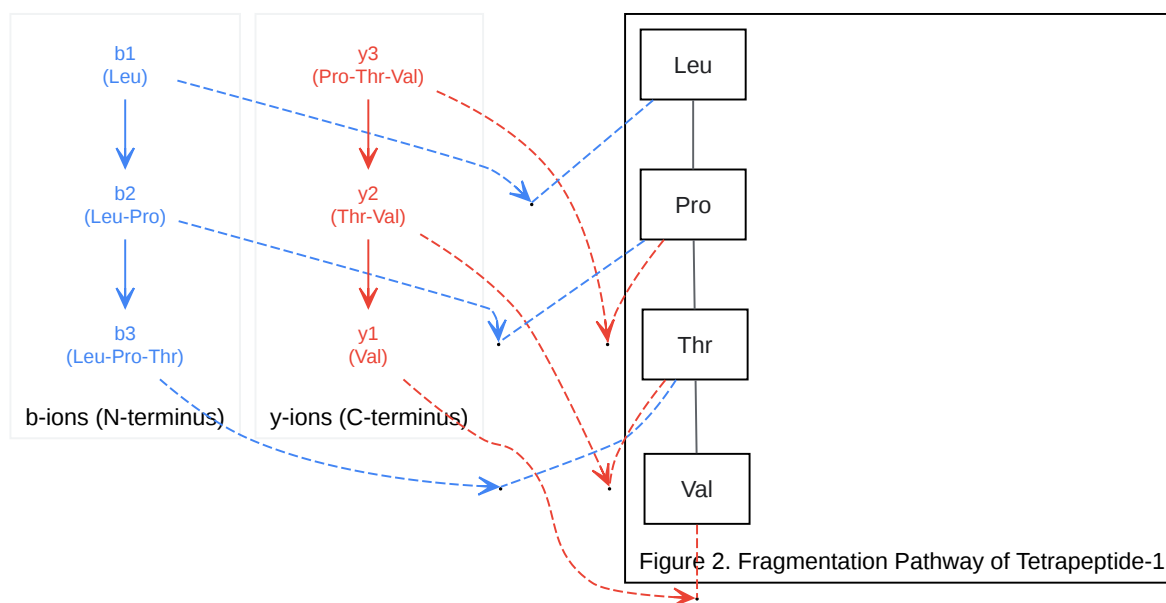


Figure 2. Fragmentation Pathway of Tetrapeptide-1

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Caption: Fragmentation of **Tetrapeptide-1**.

Conclusion

The protocols described in this application note provide a robust framework for the comprehensive characterization of synthetic **Tetrapeptide-1** using LC-MS/MS. By following these methodologies, researchers can confidently verify the identity, sequence, and purity of their synthetic peptide, ensuring data quality and reliability for subsequent applications. The provided theoretical fragmentation data serves as a valuable reference for the interpretation of experimental results.

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